molecular formula C11H12BrF2NO B8489772 N-(2-Bromo-4,6-difluorophenyl)pivalamide CAS No. 114995-48-1

N-(2-Bromo-4,6-difluorophenyl)pivalamide

Cat. No. B8489772
CAS RN: 114995-48-1
M. Wt: 292.12 g/mol
InChI Key: JRPFMFXMDNQTTB-UHFFFAOYSA-N
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Description

N-(2-Bromo-4,6-difluorophenyl)pivalamide is a useful research compound. Its molecular formula is C11H12BrF2NO and its molecular weight is 292.12 g/mol. The purity is usually 95%.
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properties

CAS RN

114995-48-1

Product Name

N-(2-Bromo-4,6-difluorophenyl)pivalamide

Molecular Formula

C11H12BrF2NO

Molecular Weight

292.12 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H12BrF2NO/c1-11(2,3)10(16)15-9-7(12)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,16)

InChI Key

JRPFMFXMDNQTTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1Br)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromo4,6-difluoroaniline (10.4 g, Aldrich) was dissolved in dichloromethane (75ml) and treated with pyridine (4.63 g) in an ice bath. 4-Dimethylaminopyridine (0.61 g) was then added and the mixture was allowed to warm to room temperature. After dropwise addition of pivotally chloride (7.23 g, BDH), the reaction was stirred for 5 hours. On completion, the mixture was added to diethyl ether (250 ml), washed twice with 2M HCl (250m1) and the resulting organic layer was treated with saturated NaHCO3 (2×250 ml). The organic layer was washed with water (250 ml), and dried over MgSO4. Removal of the solvent from the filtrate gave the crude title product as a white solid (13.40 g).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step Two
Quantity
7.23 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0.61 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Bromo-4,6-difluoroaniline (10.4 g, Aldrich) was dissolved in dichloromethane (75 ml) and treated with pyridine (4.63 g) in an ice bath. 4-Dimethylaminopyridine (0.61 g) was then added and the mixture was allowed to warn to room temperature. After dropwise addition of pivaloyl chloride (7.23 g, BDH), the reaction was stirred for 5 hours. On completion, the mixture was added to diethyl ether (250 ml), washed twice with 2M HCI (250 ml) and the resulting organic layer was treated with saturated NaHCO3 (2×250 ml). The organic layer was washed with water (250 ml), and dried over MgSO4. Removal of the solvent from the filtrate gave the crude title product as a white solid (13.40 g).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step Two
Quantity
7.23 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0.61 g
Type
catalyst
Reaction Step Five

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